molecular formula C16H19Br2NO B1652776 N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609395-79-0

N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B1652776
CAS No.: 1609395-79-0
M. Wt: 401.14
InChI Key: DOXILAVCANQDBA-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a useful research compound. Its molecular formula is C16H19Br2NO and its molecular weight is 401.14. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Effects and Toxicology

Research on closely related compounds, such as 25B-NBOMe, a derivative within the N-benzyl phenethylamines class, indicates significant interest in understanding their pharmacological effects, particularly their potent agonistic action at serotonin receptors, which can lead to hallucinogenic effects. Studies have documented cases of intoxication, emphasizing the importance of identifying and quantifying these compounds in biological specimens for forensic and toxicological analysis (Poklis et al., 2014). Such research underscores the necessity of developing analytical methods to detect these substances and understand their impact on human health.

Metabolic Pathways

Investigations into the metabolism of brominated phenethylamines have provided insights into their metabolic pathways in organisms. For example, studies on 2C-B (a precursor to many N-benzyl phenethylamines) have identified various metabolites formed through processes like hydroxylation and O-demethylation, highlighting the complexity of their biotransformation in the body and the potential for producing metabolites with varying pharmacological activities (Kanamori et al., 2002).

Potential for Toxicity and Adverse Effects

Several studies have reported on the severe toxicities associated with the use of N-benzyl phenethylamine derivatives, including fatal and non-fatal intoxications. These findings indicate the compounds' potential for harm, necessitating further research into their toxicological profiles and mechanisms of action to mitigate risks associated with exposure (Yoshida et al., 2015).

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXILAVCANQDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-79-0
Record name Benzeneethanamine, N-[(2-bromophenyl)methyl]-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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